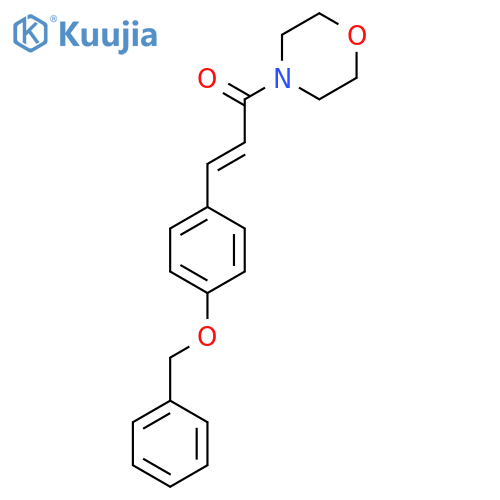

Cas no 464907-66-2 ((E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one)

464907-66-2 structure

商品名:(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

CAS番号:464907-66-2

MF:C20H21NO3

メガワット:323.385645627975

CID:5264869

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (E)-3-[4-(BENZYLOXY)PHENYL]-1-MORPHOLINO-2-PROPEN-1-ONE

- (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one

- (E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

- HMS1365N17

-

- インチ: 1S/C20H21NO3/c22-20(21-12-14-23-15-13-21)11-8-17-6-9-19(10-7-17)24-16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+

- InChIKey: BWHUJYPETUYKLW-DHZHZOJOSA-N

- ほほえんだ: O1CCN(C(/C=C/C2C=CC(=CC=2)OCC2C=CC=CC=2)=O)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 403

- トポロジー分子極性表面積: 38.8

- 疎水性パラメータ計算基準値(XlogP): 2.9

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 2R-0009-10MG |

(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |

464907-66-2 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878006-1g |

(2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one |

464907-66-2 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| Key Organics Ltd | 2R-0009-50MG |

(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |

464907-66-2 | >90% | 50mg |

£77.00 | 2025-02-09 | |

| Key Organics Ltd | 2R-0009-5MG |

(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |

464907-66-2 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Ambeed | A903808-1g |

(2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one |

464907-66-2 | 90% | 1g |

$350.0 | 2023-04-04 | |

| Key Organics Ltd | 2R-0009-100MG |

(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |

464907-66-2 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| Key Organics Ltd | 2R-0009-1MG |

(E)-3-[4-(benzyloxy)phenyl]-1-morpholino-2-propen-1-one |

464907-66-2 | >90% | 1mg |

£28.00 | 2025-02-09 |

(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

464907-66-2 ((E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:464907-66-2)(E)-1-morpholin-4-yl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

清らかである:99%

はかる:1g

価格 ($):315.0